Disodium D-mannose 6-phosphate
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Overview
Description
Disodium D-mannose 6-phosphate (M6P) is a molecule that plays a crucial role in various metabolic pathways. It can be used to produce glucose as an energy source, converted to mannitol to serve as an osmolyte or metabolic store, or directed to the N-glycosylation pathway . M6P is also a ligand for both cation-dependent and -independent receptors and binds, as part of an N-glycan, to mannose receptor homology domains on other proteins .
Synthesis Analysis
M6P can be synthesized using a cost-effective enzyme catalytic method, which uses polyphosphate-dependent mannose kinase from Arthrobacter species . This synthesis uses polyphosphate to replace expensive ATP, making it greener and safer than chemical synthesis .Molecular Structure Analysis
The empirical formula of this compound is C6H11O9P · 2Na . Its molecular weight is 304.10 .Chemical Reactions Analysis
The reaction rate of M6P synthesis is very fast in the first hour, then slowly decreases, and the conversion efficiency reached 92.09% at 24 hours .Physical and Chemical Properties Analysis
This compound is a white solid . It is soluble in water . The stock solutions are stable for up to 6 months at -20°C .Scientific Research Applications
Photolabile Probes for Mannose-6-Phosphate Receptors
Disodium D-mannose 6-phosphate is utilized in the synthesis of photoaffinity probes for the chemical modification of mannose-6-phosphate receptors. Such probes, including disodium 3′-azibutyl α-D-mannopyranoside-6-phosphate, are essential for understanding the receptor interactions and functions (Lehmann, Schweizer, & Weitzel, 1995).
Mannose-6-Phosphate Production
Mannose-6-phosphate (M6P), synthesized from this compound, plays a crucial role in physiological functions and disease treatments. Its production is studied for cost-effectiveness, using alternative methods like glucomannokinase without ATP, providing insights for large-scale production (Parveen, Chen, Liu, & Tan, 2017).
Pinocytosis of Lysosomal Glycosidases
Studies have demonstrated that mannose-6-phosphate is a potent inhibitor of pinocytosis of various lysosomal enzymes in human fibroblasts. This finding suggests a general characteristic of phosphohexosyl recognition in the pinocytosis process of these enzymes (Kaplan, Fischer, Achord, & Sly, 1977).
Enzymatic Synthesis of Mannose-6-Phosphate
The enzymatic catalysis method for synthesizing M6P using polyphosphate-dependent mannose kinase from Arthrobacter species has been explored. This method, involving this compound, is significant for its industrial application prospects due to its efficiency and green approach (Zhu, Gao, Chen, Tan, Cao, & Liu, 2019).
Mannose 6-Phosphate in Macrophages
Functional mannose phosphate receptors in macrophages have been identified, with studies indicating their similarity to fibroblast receptors. This has implications for understanding the transport and recognition of enzymes and ligands in macrophages (Shepherd, Freeze, Miller, & Stahl, 1984).
Mechanism of Action
Target of Action
Disodium D-mannose 6-phosphate primarily targets the mannose phosphate isomerase . This enzyme plays a crucial role in the conversion of mannose 6-phosphate to fructose 6-phosphate . Additionally, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .
Mode of Action
this compound interacts with its target, mannose phosphate isomerase, and is converted to fructose 6-phosphate . This interaction inhibits the adhesion and colonization of uropathogenic Escherichia coli on the urothelium .
Biochemical Pathways
The conversion of this compound to fructose 6-phosphate by mannose phosphate isomerase is a critical step in the glycolysis and pentose phosphate pathways . This compound also plays a significant role in the N-glycosylation pathway .
Pharmacokinetics
It is known that it is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and bioavailability may be influenced by various factors, including its formulation and the physiological conditions of the individual.
Result of Action
The action of this compound results in the inhibition of bacterial adhesion to the urothelium, thereby preventing urinary tract infections . Additionally, its conversion to fructose 6-phosphate contributes to various metabolic processes, including energy production .
Action Environment
The action of this compound is stable under neutral conditions or in the presence of pyrocatechol . It tends to decompose under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment .
Safety and Hazards
Future Directions
Research is being conducted on engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins . This could greatly enhance the efficacy of therapeutic monoclonal antibodies, extensively used in the treatment of autoimmune and inflammatory disorders or cancer .
Biochemical Analysis
Biochemical Properties
Disodium D-mannose 6-phosphate interacts with various enzymes, proteins, and other biomolecules. It is converted to fructose 6-phosphate by mannose phosphate isomerase . This conversion is a key step in the glycolysis metabolic pathway, which is essential for energy production in cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway . This property makes it a potential candidate for drug delivery during cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes . This process is crucial for the proper functioning of lysosomes, which are involved in the breakdown and recycling of various biomolecules in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the release of cargo from vesicles composed of mannose-6-phosphate lipid can be temporally controlled due to the enzyme-responsive morphology change of the lipid assembly .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . It is converted to fructose 6-phosphate by mannose phosphate isomerase, which is a crucial step in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. It is known to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway .
Subcellular Localization
The subcellular localization of this compound is predominantly in the lysosomes . It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to these organelles .
Properties
CAS No. |
33068-18-7 |
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Molecular Formula |
C6H13Na2O10P |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
disodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |
InChI Key |
AKHAALUPXATQSW-UHFFFAOYSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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